molecular formula C18H20ClNO3 B11294588 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11294588
M. Wt: 333.8 g/mol
InChI Key: UCAWPPJCMYQVAR-UHFFFAOYSA-N
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Description

8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound with a complex structure that includes a chlorinated hydroxy group, a piperidinylmethyl group, and a dihydrocyclopenta[c]chromenone core

Preparation Methods

The synthesis of 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves multiple steps, typically starting with the formation of the chromenone core. The synthetic route may include:

    Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinylmethyl Group: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the chromenone core.

    Chlorination and Hydroxylation: The final steps involve the selective chlorination and hydroxylation of the compound to achieve the desired structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the chromenone core to a more saturated structure.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study cellular processes and pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include:

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

8-chloro-7-hydroxy-6-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C18H20ClNO3/c19-15-9-13-11-5-4-6-12(11)18(22)23-17(13)14(16(15)21)10-20-7-2-1-3-8-20/h9,21H,1-8,10H2

InChI Key

UCAWPPJCMYQVAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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